molecular formula C6H9N3O4 B1396018 5-Methyl-1H-imidazol-2-amine oxalate CAS No. 1187927-68-9

5-Methyl-1H-imidazol-2-amine oxalate

Cat. No. B1396018
M. Wt: 187.15 g/mol
InChI Key: MTVXRVZNQWFHAH-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazol-2-amine oxalate (abbreviated as 5M2AO) is a synthetic organic compound created by combining two chemical species: 5-methyl-1H-imidazole and oxalic acid. This compound possesses immense potential in various industrial and biomedical applications due to its unique set of physical and chemical properties. It has a molecular formula of C6H9N3O4 .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-imidazol-2-amine oxalate is represented by the formula C6H9N3O4 . The average mass of the molecule is 187.153 Da .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-imidazol-2-amine oxalate include a molecular weight of 97.11850, a density of 1.221g/cm3, a boiling point of 307.9ºC at 760 mmHg, and a molecular formula of C4H7N3 .

Scientific Research Applications

  • Synthesis and Transformation in Organic Chemistry :

    • A study by Jasiński, Mlostoń, Linden, & Heimgartner (2008) describes the synthesis of new optically active 1H-imidazole 3-oxides, highlighting the potential of imidazole derivatives in organic synthesis (Jasiński et al., 2008).
    • Diop, Diop, Plasseraud, & Cattey (2016) explored the crystal structure of triorganotin carboxylates derived from 2-methyl-1H-imidazol-3-ium, demonstrating their utility in structural chemistry (Diop et al., 2016).
  • Biochemical Applications :

    • Chu, Wahl, & Orgel (1983) developed a method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides, a technique crucial in biochemical research (Chu et al., 1983).
    • Lamattina & Mularski (1984) achieved good yields of 1H-5-acetyl-2-substituted amino-imidazoles, indicating the significance of imidazole derivatives in biochemical syntheses (Lamattina & Mularski, 1984).
  • Material Science and Polymer Research :

    • Chiang & Hsieh (2008) studied the effects of tertiary amines, including imidazole, on UV-curable epoxide resins, highlighting their relevance in the development of advanced materials (Chiang & Hsieh, 2008).
    • Ammal, Prajila, & Joseph (2018) analyzed the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, demonstrating the importance of imidazole derivatives in corrosion prevention (Ammal et al., 2018).
  • Pharmaceutical and Medicinal Chemistry :

    • Zhou, Du, Shi, Fang, & Chen (2018) reported a synthetic route to a pharmaceutical intermediate involving 1-methyl-4-phenyl-1H-imidazol-2-amine, emphasizing the role of imidazole derivatives in drug synthesis (Zhou et al., 2018).
    • Moon et al. (1991) prepared a series of acetylenic imidazoles to evaluate as cholinergic agents, illustrating the therapeutic potential of imidazole compounds (Moon et al., 1991).
  • Environmental Science and Green Chemistry :

    • Karnwiboon et al. (2019) used a solvent extraction technique involving imidazole for the removal of heat stable salts from amines used in carbon dioxide capture, showcasing the environmental applications of imidazole derivatives (Karnwiboon et al., 2019).

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This highlights the need for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

5-methyl-1H-imidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.C2H2O4/c1-3-2-6-4(5)7-3;3-1(4)2(5)6/h2H,1H3,(H3,5,6,7);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXRVZNQWFHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703303
Record name Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-imidazol-2-amine oxalate

CAS RN

1187927-68-9
Record name Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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